molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3

5-Bromo-6-chloro-1H-indole

Cat. No. B174802
Key on ui cas rn: 122531-09-3
M. Wt: 230.49 g/mol
InChI Key: SMZUROGBNBCCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

A round-bottom flask was charged with DMF (54 mL). Phosphorus oxychloride (6.21 mL, 66.8 mmol) was added dropwise over 5 minutes, and the reaction mixture was stirred at room temperature for an additional 5 minutes. A solution of 5-bromo-6-chloro-1H-indole (7700 mg, 33.41 mmol) in DMF (7 mL) was added dropwise to the reaction mixture, which caused a precipitate to form. The reaction mixture was then heated to 95° C. for 25 minutes. The reaction mixture was treated with 1N aqueous sodium hydroxide (170 mL) and water (170 mL). The reaction mixture was stirred at 95° C. for 11 minutes. The reaction mixture was cooled to 0° C., and the solids were collected by filtration. The solids were washed with water (50 mL) and diethyl ether (50 mL) and dried in vacuo for 16 hours at 65° C. to afford the title compound (7.77 g, 90%) as a tan solid. MS (AP+) 257.9 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ 9.93 (s, 1H), 8.40 (s, 1H), 8.38 (s, 1H), 7.80 (s, 1H).
Quantity
6.21 mL
Type
reactant
Reaction Step One
Quantity
7700 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
54 mL
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[NH:12][CH:11]=[CH:10]2.[OH-].[Na+].O.CN([CH:23]=[O:24])C>>[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[NH:12][CH:11]=[C:10]2[CH:23]=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
6.21 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
7700 mg
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1Cl
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
170 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
54 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for an additional 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 95° C. for 25 minutes
Duration
25 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 95° C. for 11 minutes
Duration
11 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
The solids were washed with water (50 mL) and diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 16 hours at 65° C.
Duration
16 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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